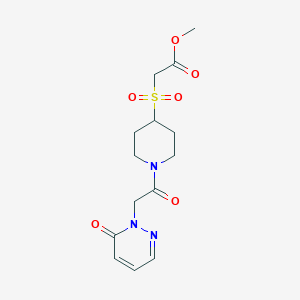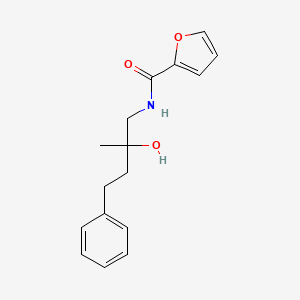
methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate is an organic compound characterized by its complex molecular structure, which combines elements of the pyridazine and piperidine rings
準備方法
The synthesis of methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate typically involves multi-step organic reactions, integrating various protective group strategies and coupling reactions.
Synthetic Routes and Reaction Conditions:
The process may begin with the preparation of the key intermediate, 6-oxopyridazine, often starting from simple aromatic compounds through a series of nitration, reduction, and cyclization reactions.
Piperidine derivatives are synthesized separately, involving common alkylation and acylation reactions.
Sulfonylation steps then introduce the sulfonyl functional group, employing reagents like sulfonyl chlorides under mild base conditions.
The final esterification step to form the methyl ester is generally achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods:
For industrial scale production, the synthesis is often optimized for cost, yield, and environmental impact. This may include continuous flow synthesis techniques and the use of less hazardous reagents and solvents.
化学反応の分析
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate undergoes several types of chemical reactions:
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridazine ring, where strong oxidizing agents may introduce additional oxygen functionalities.
Reduction: Conversely, reduction can target the carbonyl groups, reducing them to alcohols under suitable conditions such as catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions may occur at positions on the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
The products of these reactions can vary, with oxidized derivatives, reduced alcohols, and various substituted analogs forming the primary products.
科学的研究の応用
This compound serves as a cornerstone in numerous scientific research areas:
Chemistry:
Used as a building block for more complex molecules, particularly in the development of heterocyclic compounds.
It finds applications in the synthesis of novel organic materials with potential electronic or photonic properties.
Biology and Medicine:
Potential therapeutic agent in the development of pharmaceuticals due to its bioactive pyridazine and piperidine moieties.
Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
In industrial applications, it can be a precursor for specialized polymers and materials with unique properties.
作用機序
The mechanism by which methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate exerts its effects involves:
Molecular Targets:
Enzymes, where it can act as an inhibitor or modulator.
Receptors, potentially influencing signal transduction pathways.
Pathways Involved:
It may interfere with metabolic pathways or mimic endogenous compounds, modulating biological activity.
類似化合物との比較
Compounds like 2-(piperidin-4-yl)-pyridazines and various sulfonyl esters are structurally related but do not have the same functional group combination, altering their properties and uses.
特性
IUPAC Name |
methyl 2-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-14(20)10-24(21,22)11-4-7-16(8-5-11)13(19)9-17-12(18)3-2-6-15-17/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBBTSODGWVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2858123.png)
![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)


![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
